4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol
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Overview
Description
4-Benzyl-2-[(E)-(hydroxyimino)methyl]phenol, also known as 4-benzyl-2-hydroxyiminomethylphenol (BHIMP), is an organic compound that is widely used in research studies. It has been studied for its potential uses in synthesizing a variety of compounds, as well as its potential applications in biochemistry and physiology. BHIMP has been found to have a number of unique properties that make it an attractive compound for research purposes.
Scientific Research Applications
Anti-Corrosion Potentials
- Application in Corrosion Inhibition: Schiff base compounds, including variants similar to 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol, have been studied for their anti-corrosion properties. These compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in material science and engineering applications (Elemike et al., 2019).
Medicinal Chemistry
- Aldose Reductase Inhibitors: Derivatives of this compound have been explored as aldose reductase inhibitors, a class of compounds with potential therapeutic applications in diabetes and its complications. These compounds also exhibit antioxidant properties, further expanding their potential in medicinal chemistry (La Motta et al., 2007).
Biological and Electrochemical Evaluation
- Bioactivity Studies: Novel ON donor Schiff bases, including structures related to this compound, have been synthesized and evaluated for their biological activities. These studies encompass cytotoxicity assays, DNA protection against free radicals, and electrochemical evaluations, indicating their potential in biochemistry and pharmacology (Shabbir et al., 2016).
Intramolecular Hydrogen Bonding
- Hydrogen Bond Studies: Investigations into the intramolecular hydrogen bonding of compounds structurally related to this compound have been conducted. These studies contribute to the understanding of hydrogen bond dynamics in organic molecules, with implications in organic chemistry and molecular design (Filarowski et al., 1999).
Environmental Impact
- Eco-friendly Corrosion Inhibition: Eco-friendly Schiff bases, including compounds structurally related to this compound, have been synthesized and tested as corrosion inhibitors for stainless steel. This research emphasizes the development of environmentally benign corrosion inhibitors, relevant in environmental science and industrial applications (Al-Rawashdeh, 2017).
Future Directions
properties
IUPAC Name |
4-benzyl-2-[(E)-hydroxyiminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14-7-6-12(9-13(14)10-15-17)8-11-4-2-1-3-5-11/h1-7,9-10,16-17H,8H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPKWDDMYKZGFV-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.